molecular formula C16H10N2OS B13930050 5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile CAS No. 1119899-51-2

5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile

Cat. No.: B13930050
CAS No.: 1119899-51-2
M. Wt: 278.3 g/mol
InChI Key: ZJDFVOUITUMOLJ-UHFFFAOYSA-N
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Description

5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile is a heterocyclic compound that features a quinoline and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce a variety of quinoline-thiophene hybrids .

Scientific Research Applications

5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile involves its interaction with specific molecular targets. This interaction can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline and thiophene derivatives, such as:

Uniqueness

What sets 5-(6-Formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile apart is its specific arrangement of functional groups, which can impart unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

1119899-51-2

Molecular Formula

C16H10N2OS

Molecular Weight

278.3 g/mol

IUPAC Name

5-(6-formylquinolin-4-yl)-3-methylthiophene-2-carbonitrile

InChI

InChI=1S/C16H10N2OS/c1-10-6-15(20-16(10)8-17)12-4-5-18-14-3-2-11(9-19)7-13(12)14/h2-7,9H,1H3

InChI Key

ZJDFVOUITUMOLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C2=C3C=C(C=CC3=NC=C2)C=O)C#N

Origin of Product

United States

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